(3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one

Catalog No.
S12274625
CAS No.
M.F
C15H27NO3
M. Wt
269.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyra...

Product Name

(3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one

IUPAC Name

(3R,4S)-3-(2-methylpropyl)-1-(oxan-2-yloxy)-4-propylazetidin-2-one

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

InChI

InChI=1S/C15H27NO3/c1-4-7-13-12(10-11(2)3)15(17)16(13)19-14-8-5-6-9-18-14/h11-14H,4-10H2,1-3H3/t12-,13+,14?/m1/s1

InChI Key

OFORLLDJYNDYLF-AMIUJLCOSA-N

Canonical SMILES

CCCC1C(C(=O)N1OC2CCCCO2)CC(C)C

Isomeric SMILES

CCC[C@H]1[C@H](C(=O)N1OC2CCCCO2)CC(C)C

The compound (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one is a chiral azetidinone derivative characterized by its unique stereochemistry and functional groups. This compound features an isobutyl group and a propyl group attached to the azetidine ring, along with a tetrahydro-2H-pyran moiety that contributes to its structural complexity. The presence of these substituents suggests potential interactions with biological targets, making it an interesting subject for pharmaceutical research.

Typical of azetidinones. These may include:

  • Nucleophilic Substitution Reactions: The carbonyl group in the azetidinone can undergo nucleophilic attack, leading to the formation of derivatives.
  • Reduction Reactions: The carbonyl can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance the compound's solubility and bioavailability.

The synthesis of (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one typically involves multi-step organic synthesis techniques:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Side Chains: The isobutyl and propyl groups can be introduced via alkylation reactions.
  • Tetrahydro-2H-pyran Functionalization: This moiety may be added through etherification or other coupling reactions.

The potential applications of (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one are primarily in medicinal chemistry, particularly in drug development targeting viral infections or cancer. Its unique structure may confer specific pharmacological properties that could be harnessed for therapeutic use.

Interaction studies are crucial for understanding how (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities with various proteins.
  • In Vitro Assays: To evaluate its efficacy against specific cell lines or pathogens.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

These studies would provide insights into the compound's therapeutic potential and safety profile.

Several compounds share structural features with (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one, including:

  • Azetidinone Derivatives: These compounds often exhibit similar biological activities due to their shared core structure.
    • Example: 1-(tert-butoxycarbonyl)-azetidinone
    • Example: 1-(phenethyl)-azetidinone
  • Tetrahydropyran-containing Compounds: Known for their diverse biological activities.
    • Example: Tetrahydropyran derivatives used in anti-inflammatory therapies.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(3R,4S)-3-isobutyl...Azetidine ring with isobutyl and propyl groupsPotential antiviral/anticancerUnique stereochemistry
1-(tert-butoxycarbonyl)-azetidinoneAzetidine ringAntimicrobialTert-butoxycarbonyl group
Tetrahydropyran derivativeTetrahydropyran ringAnti-inflammatoryVersatile applications in drug design

This comparison highlights the unique aspects of (3R,4S)-3-isobutyl..., particularly its stereochemistry and specific substituents that may influence its biological activity differently than its analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

269.19909372 g/mol

Monoisotopic Mass

269.19909372 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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